molecular formula C20H27N3O2S B2760657 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1207010-98-7

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No. B2760657
CAS RN: 1207010-98-7
M. Wt: 373.52
InChI Key: OTMQNAQLIGJIRS-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a urea derivative that has been synthesized using various methods. The purpose of

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research on urea derivatives demonstrates their potential as bioactive molecules, particularly as inhibitors targeting specific enzymes or receptors. For instance, the synthesis and assessment of flexible urea derivatives for anti-acetylcholinesterase activity highlight the importance of optimizing chemical structures for enhanced pharmacological effects. These studies suggest that urea derivatives can be designed with high inhibitory activities against key enzymes involved in neurological processes (J. Vidaluc et al., 1995).

Potential Drug Applications

Urea derivatives are explored for their potent activities against various health conditions, including cancer, nociceptive pain, and neurodegenerative disorders. The synthesis of stable isotopically labeled urea derivatives, for example, aids in pharmacokinetic studies by serving as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis, highlighting their utility in drug development processes (D. Liang et al., 2020).

Natural Source Derivatives

Investigations into natural sources have led to the isolation of urea derivatives with potential bioactive properties. For example, urea derivatives isolated from the roots of Pentadiplandra brazzeana showcase the diversity of chemical compounds available from natural sources and their potential applications in medicinal chemistry (Apollinaire Tsopmo et al., 1999).

Chemical Properties and Applications

Urea derivatives are also studied for their chemical properties, including reactions under specific conditions, which are critical for their synthesis and potential applications in various fields. For instance, the cocondensation of urea with methylolphenols under acidic conditions has been explored, contributing to the understanding of urea derivatives' reactivity and potential for creating novel compounds (B. Tomita & C. Hse, 1992).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-25-18-6-4-16(5-7-18)13-21-20(24)22-14-17-8-10-23(11-9-17)15-19-3-2-12-26-19/h2-7,12,17H,8-11,13-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMQNAQLIGJIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

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